molecular formula C20H21NO5 B13428052 10-Ketonaloxone 3-Methyl Ether

10-Ketonaloxone 3-Methyl Ether

Cat. No.: B13428052
M. Wt: 355.4 g/mol
InChI Key: OHQBKEATFCQVAZ-FUMNGEBKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Ketonaloxone 3-Methyl Ether is synthesized as an intermediate in the production of 10-Oxo Naloxone, a keto analog of the opioid antagonist Naloxone . The synthesis involves the reaction of specific precursors under controlled conditions to achieve the desired product. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, oxidation, and methylation reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out under strict regulatory guidelines to ensure safety and compliance with environmental standards.

Chemical Reactions Analysis

Types of Reactions: 10-Ketonaloxone 3-Methyl Ether undergoes various chemical reactions, including:

    Oxidation: Conversion to 10-Oxo Naloxone.

    Reduction: Potential reduction of the ketone group to an alcohol.

    Substitution: Methylation of hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Methylation using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: 10-Oxo Naloxone.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Methylated ethers.

Scientific Research Applications

10-Ketonaloxone 3-Methyl Ether is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 10-Ketonaloxone 3-Methyl Ether involves its interaction with opioid receptors in the brain. It acts as an antagonist, blocking the effects of opioid agonists and preventing the activation of the receptor. This interaction inhibits the downstream signaling pathways associated with pain and addiction, making it a valuable compound in the study of opioid receptor function and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy as an intermediate in the synthesis of other opioid antagonists. Its ability to interact with opioid receptors and block their activation makes it a valuable tool in neurology research and the development of new therapeutic agents .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione

InChI

InChI=1S/C20H21NO5/c1-3-9-21-10-8-19-14-11-4-5-13(25-2)16(14)26-18(19)12(22)6-7-20(19,24)17(21)15(11)23/h3-5,17-18,24H,1,6-10H2,2H3/t17-,18+,19+,20-/m1/s1

InChI Key

OHQBKEATFCQVAZ-FUMNGEBKSA-N

Isomeric SMILES

COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O

Canonical SMILES

COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O

Origin of Product

United States

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